2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile applications in drug development and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient for constructing the imidazo[1,2-a]pyrazine scaffold. For instance, a common synthetic route might involve the condensation of 3-chlorobenzaldehyde with 2-methylphenylhydrazine, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound may utilize scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed bioactivity. For example, it may inhibit a particular enzyme involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their use in pharmaceutical chemistry and similar synthetic methodologies.
Imidazo[1,2-a]pyrimidines: Another class of heterocycles with significant applications in drug development.
Imidazo[1,2-a][1,3,5]triazines: Utilized in the synthesis of various bioactive compounds.
Uniqueness
2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H15ClN4 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C19H15ClN4/c1-13-5-2-3-8-16(13)22-19-18(14-6-4-7-15(20)11-14)23-17-12-21-9-10-24(17)19/h2-12,22H,1H3 |
InChI Key |
NPJLHVKIJBCFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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